1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 2-aminobenzothiazole with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in good yield .
Chemical Reactions Analysis
1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promising results as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea can be compared with other benzothiazole derivatives, such as:
2-(2-Methylthio)benzothiazole: This compound has similar biological activities but differs in its chemical structure, leading to variations in its potency and selectivity.
6-Methoxy-2-(2-thienyl)benzothiazole:
2-(2-Hydroxyphenyl)benzothiazole: Known for its fluorescence properties, this compound is used as a fluorescent probe in biological imaging.
Properties
IUPAC Name |
1-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS3/c1-18-13-15-9-5-4-8(7-10(9)20-13)14-12(17)16-11-3-2-6-19-11/h2-7H,1H3,(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRILJXDESUOPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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